

Application Notes and Protocols: Fmoc- β -hoAla(Styryl)-OH for Peptide Labeling

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Compound of Interest

Compound Name: *Fmoc-beta-hoala(styryl)-oh*

Cat. No.: *B15156799*

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Introduction

Fmoc- β -hoAla(Styryl)-OH is a fluorescent, unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a styryl moiety into a peptide sequence. This modification serves as a fluorescent label, enabling researchers to track and quantify peptides in various biological assays, including cellular imaging and protein-protein interaction studies. The styryl group provides intrinsic fluorescence, offering an alternative to traditional large dye conjugations that can sometimes interfere with peptide function. This document provides detailed protocols for the incorporation of Fmoc- β -hoAla(Styryl)-OH into peptides and summarizes its key characteristics.

Physicochemical and Fluorescent Properties

The properties of the styryl-homoalanine are crucial for its application in peptide labeling. While specific data for this exact amino acid incorporated into a peptide is not extensively published, the following table summarizes the key properties based on available information for the free amino acid and similar styryl-based dyes.

| Property | Value | Reference |
|--|---|-----------|
| Chemical Formula | C ₂₇ H ₂₅ NO ₄ | [1] |
| Molecular Weight | 427.5 g/mol | [1] |
| CAS Number | 270596-45-7 | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 98% (HPLC) | [3] |
| Solubility | Soluble in organic solvents such as DMF and DCM | [4] |
| Fluorescence | Intrinsic blue-green to red emission depending on the environment | [4][5] |
| Excitation Wavelength (λ _{ex}) | Typically in the range of 365 - 430 nm | [4][6] |
| Emission Wavelength (λ _{em}) | Typically in the range of 440 - 644 nm, can be solvent-dependent | [4][5] |
| Quantum Yield (Φ _F) | Generally low for styryl dyes (e.g., 0.01 in DCM) | [4] |

Experimental Protocols

Incorporation of Fmoc-β-hoAla(Styryl)-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-β-hoAla(Styryl)-OH into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)
- Fmoc-β-hoAla(Styryl)-OH

- Standard Fmoc-protected amino acids
- Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- Coupling Reagents:
 - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or
 - (1-Cyano-2-ethoxy-2-oxoethylidenaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvents: DMF, DCM, Methanol
- Cleavage Cocktail (example for Rink Amide resin): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Peptide synthesis vessel
- Shaker

Protocol:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the peptide synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the deprotection solution to the resin.
 - Shake for 5 minutes. Drain.
 - Add fresh deprotection solution and shake for 15-20 minutes.

- Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
- Optional: Perform a Kaiser test to confirm the presence of a free primary amine.
- Coupling of Fmoc- β -hoAla(Styryl)-OH:
 - In a separate vial, dissolve Fmoc- β -hoAla(Styryl)-OH (2-4 equivalents relative to resin loading), HBTU (or COMU) (1.95 equivalents), and DIPEA (4-6 equivalents) in a minimal amount of DMF.
 - Allow the mixture to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake the reaction vessel for 2-4 hours at room temperature. Due to the potentially bulky nature of the styryl group, a longer coupling time is recommended.
 - Optional: To monitor coupling efficiency, take a small sample of the resin, wash it, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
- Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (Step 2).
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin.
 - Gently shake at room temperature for 2-3 hours.

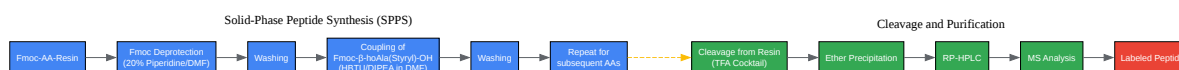
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
- Purification:
 - Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
 - Collect fractions and confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
 - Lyophilize the pure fractions to obtain the final product.

Quantitative Data Summary:

| Parameter | Typical Value/Range | Notes |
|--|---------------------|---|
| Equivalents of Fmoc- β -hoAla(Styryl)-OH | 2 - 4 eq. | Higher equivalents may be needed to drive the reaction to completion due to potential steric hindrance. |
| Coupling Time | 2 - 4 hours | Longer coupling times are recommended for this unnatural amino acid. |
| Coupling Efficiency | >95% | Should be monitored by a qualitative test like the Kaiser test. For quantitative assessment, a small aliquot can be cleaved and analyzed by HPLC. |
| Overall Peptide Yield (after purification) | 10 - 40% | Highly dependent on the peptide sequence and length. |

Diagrams

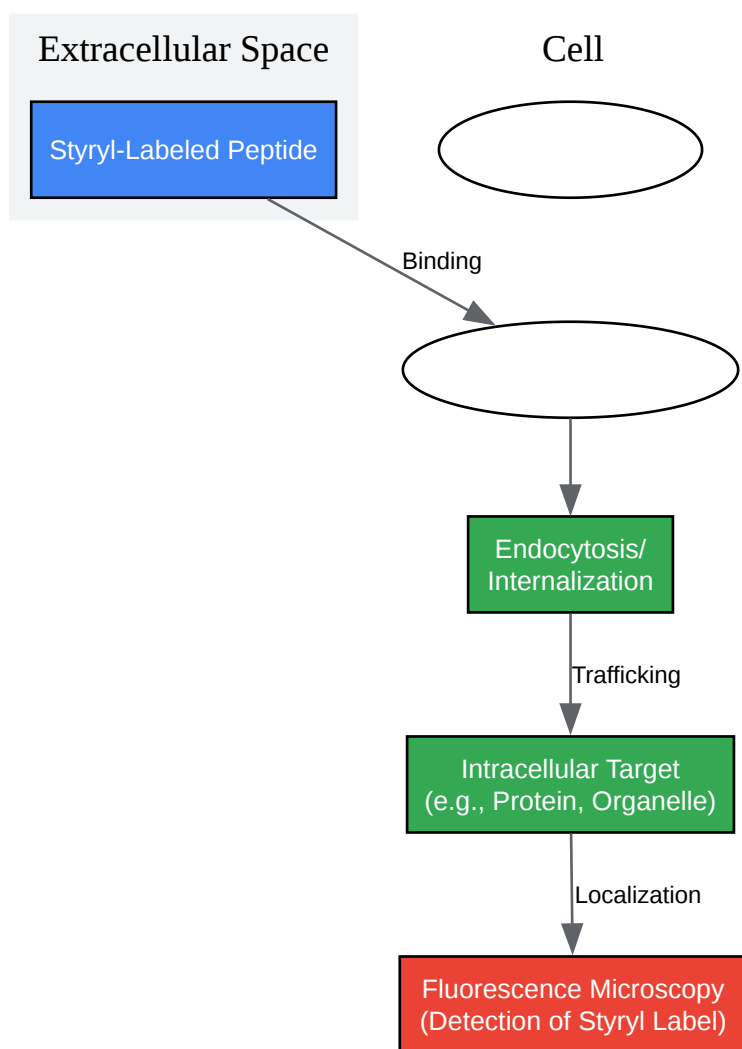
Experimental Workflow for Peptide Labeling



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Caption: Workflow for incorporating Fmoc- β -hoAla(Styryl)-OH into a peptide.

Potential Application in Cellular Imaging



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Caption: Cellular uptake and imaging of a styryl-labeled peptide.

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